molecular formula C28H20N2O2S B11605066 3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole

3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole

Cat. No.: B11605066
M. Wt: 448.5 g/mol
InChI Key: WYVYUIICJOTFIQ-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of two benzoxazole units connected via a sulfanyl linkage and substituted with 4-methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)-5-{[3-(4-methylphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole is unique due to its dual benzoxazole structure connected via a sulfanyl linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C28H20N2O2S

Molecular Weight

448.5 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-2,1-benzoxazol-5-yl]sulfanyl]-2,1-benzoxazole

InChI

InChI=1S/C28H20N2O2S/c1-17-3-7-19(8-4-17)27-23-15-21(11-13-25(23)29-31-27)33-22-12-14-26-24(16-22)28(32-30-26)20-9-5-18(2)6-10-20/h3-16H,1-2H3

InChI Key

WYVYUIICJOTFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=C(C=C6)C

Origin of Product

United States

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